rac-(1R,2S)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride
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Overview
Description
rac-(1R,2S)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride: is a synthetic organic compound that features a cyclopropane ring substituted with a naphthalene group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Naphthalene Group: This step involves the substitution of a hydrogen atom on the cyclopropane ring with a naphthalene group, often through a Friedel-Crafts alkylation reaction.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride: can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitroso or nitro compound.
Reduction: The compound can be reduced to form a secondary or tertiary amine.
Substitution: The naphthalene group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
rac-(1R,2S)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride:
Medicinal Chemistry: As a precursor or intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigating its effects on biological systems and potential therapeutic uses.
Industrial Applications: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropane ring and naphthalene group could play a role in binding to these targets, while the amine group may participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-(phenyl)cyclopropan-1-amine hydrochloride
- (1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride
- (1R,2S)-2-(biphenyl)cyclopropan-1-amine hydrochloride
Uniqueness
rac-(1R,2S)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride: is unique due to the specific positioning of the naphthalene group on the cyclopropane ring, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
CAS No. |
1204-95-1 |
---|---|
Molecular Formula |
C13H14ClN |
Molecular Weight |
219.7 |
Purity |
95 |
Origin of Product |
United States |
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